

Non-invasive renal function assessment with Urea-¹³C-¹⁵N2.

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Compound of Interest

Compound Name: Urea-¹³C-¹⁵N2

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Application Note & Protocol

Non-Invasive Renal Function Assessment using Stable Isotope-Labeled Urea (^{[13}C, ¹⁵N2]-Urea) and LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Need for a Modern Approach to GFR Assessment

The Glomerular Filtration Rate (GFR) is the cornerstone for assessing kidney function, critical for diagnosing and managing chronic kidney disease (CKD), and essential for dose adjustments in drug development.^[1] Historically, GFR has been measured using exogenous filtration markers like inulin, which, while accurate, is not practical for routine clinical or research use.^[2] Current standard practice relies on estimating GFR (eGFR) from endogenous markers like serum creatinine.^[2] However, eGFR calculations can be influenced by non-renal factors such as muscle mass, diet, and hydration status, leading to potential inaccuracies.^[1]

Stable isotope tracer methods offer a powerful, minimally invasive alternative that provides a dynamic and more direct measurement of renal clearance.^{[3][4]} This application note details a robust protocol for determining GFR through the plasma clearance of doubly-labeled urea

($[^{13}\text{C},^{15}\text{N}_2]$ -Urea). This method leverages the safety of non-radioactive isotopes and the precision of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to provide a highly accurate assessment of renal function.[\[3\]](#)[\[5\]](#) The use of $[^{13}\text{C},^{15}\text{N}_2]$ -Urea as an internal standard for the surrogate analyte ($[^{15}\text{N}_2]$ -urea) ensures high measurement consistency across different biological matrices.[\[6\]](#)

Principle of the Method

This method is based on the principle of isotope dilution kinetics. A known quantity of $[^{13}\text{C},^{15}\text{N}_2]$ -Urea is administered intravenously as a bolus. The tracer distributes throughout the body's urea pool and is cleared from the plasma primarily by glomerular filtration.

Rationale for using Urea: Urea is the primary end-product of protein metabolism and is naturally cleared by the kidneys.[\[1\]](#) While approximately 50% of filtered urea is reabsorbed in the tubules, this reabsorption rate is relatively constant under normal physiological conditions, and its clearance provides a reliable index of GFR.[\[7\]](#)[\[8\]](#)

Why $[^{13}\text{C},^{15}\text{N}_2]$ -Urea?

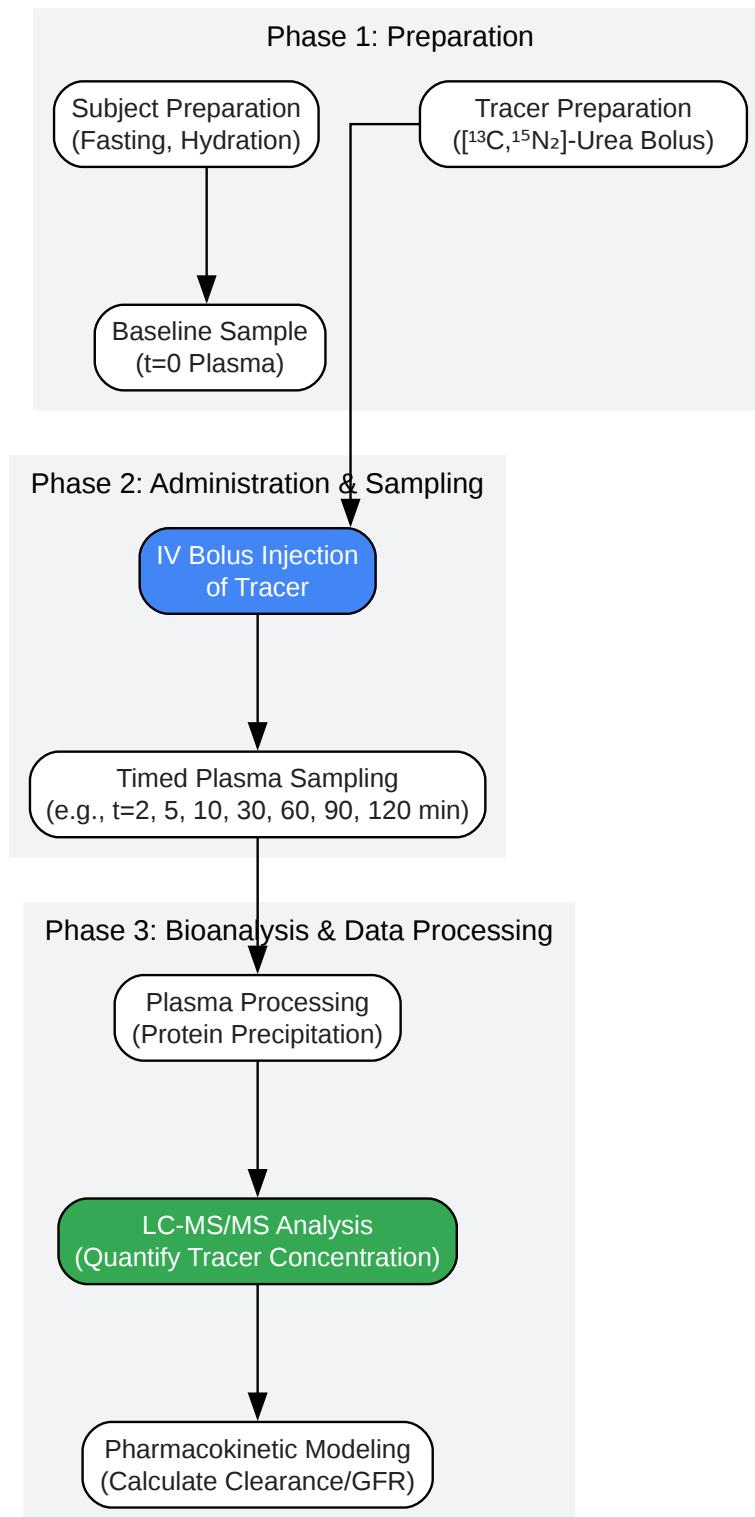
- **Safety:** As a stable, non-radioactive isotope, it can be used safely in a wide range of subjects, including vulnerable populations.[\[3\]](#)
- **Chemical Identity:** The labeled urea is chemically and functionally identical to endogenous urea, ensuring it follows the same metabolic and clearance pathways.[\[5\]](#)
- **High Analytical Specificity:** The mass difference between the labeled tracer and endogenous, unlabeled urea allows for highly specific and sensitive detection by mass spectrometry, free from interference from other plasma components.[\[9\]](#)[\[10\]](#)

By tracking the decay of the $[^{13}\text{C},^{15}\text{N}_2]$ -Urea concentration in sequentially collected plasma samples, the plasma clearance rate can be calculated. This clearance rate is directly proportional to the GFR.

Workflow and Metabolic Pathway

The overall experimental process involves subject preparation, tracer administration, timed blood sampling, and subsequent bioanalysis to determine the rate of tracer clearance.

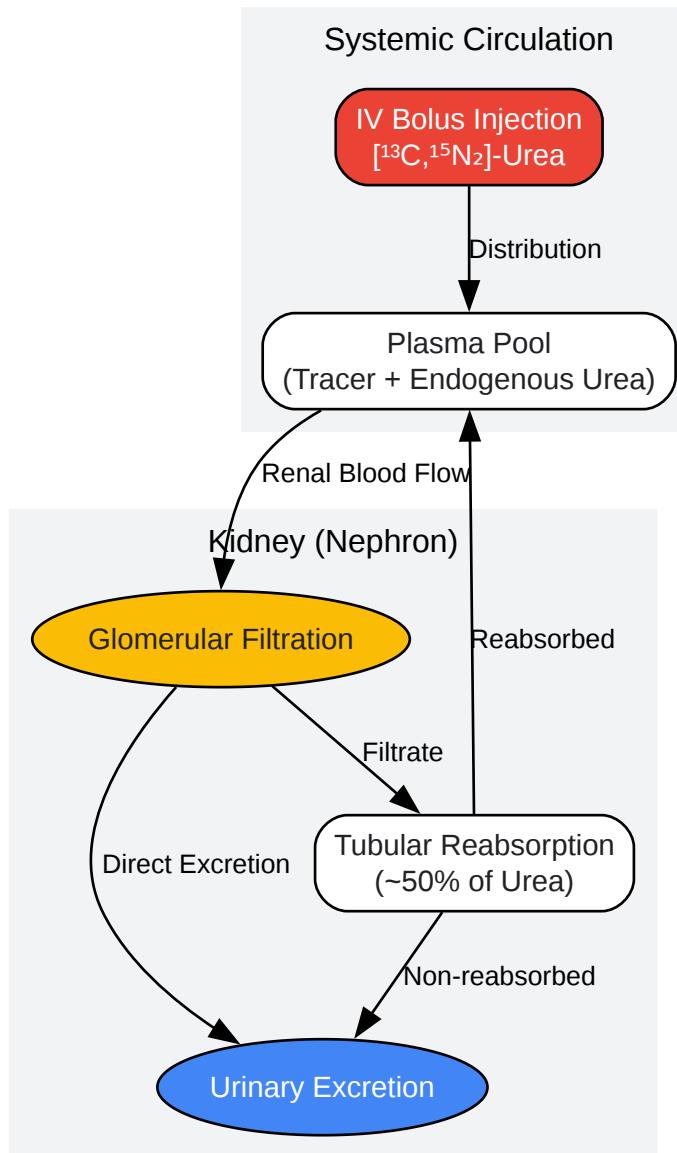
Experimental Workflow for Urea-based GFR Assessment

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Caption: High-level workflow from subject preparation to final GFR calculation.

The administered $[^{13}\text{C}, ^{15}\text{N}_2]$ -Urea enters the systemic circulation, where it mixes with the endogenous urea pool and is then cleared by the kidneys.

Metabolic Fate of $[^{13}\text{C}, ^{15}\text{N}_2]$ -Urea Tracer



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Caption: Simplified diagram showing the path of the urea tracer through the body.

Detailed Protocols

Protocol 1: Subject Preparation and Baseline Sampling

Rationale: Proper subject preparation is critical to minimize physiological variability. Fasting standardizes metabolic state, while controlled hydration ensures a stable GFR.[\[1\]](#)

- **Fasting:** The subject should fast for at least 8 hours prior to the study. Water is permitted and encouraged to ensure adequate hydration.
- **Hydration:** Instruct the subject to drink 500 mL of water approximately 1 hour before the tracer administration.
- **Catheter Placement:** Insert an intravenous (IV) catheter into a suitable peripheral vein (e.g., in the antecubital fossa) for blood sampling. A separate line in the contralateral arm should be used for tracer infusion to prevent sample contamination.
- **Baseline Sample (t=0):** Withdraw 3 mL of blood into a lithium heparin or EDTA tube immediately before tracer administration. This sample is essential for determining the background signal in the mass spectrometer.
- **Sample Handling:** Immediately place the blood sample on ice. Centrifuge at 2000 x g for 10 minutes at 4°C within 30 minutes of collection.
- **Plasma Aliquoting:** Transfer the resulting plasma supernatant to a clean, labeled polypropylene tube and store at -80°C until analysis.

Protocol 2: Preparation and Administration of [¹³C,¹⁵N₂]-Urea Tracer

Rationale: Accurate GFR measurement depends on the precise administration of a known amount of tracer. The dose must be sufficient to be detected well above the natural isotopic abundance but low enough to be safe and not perturb the endogenous urea pool.

- **Tracer:** Use sterile, pyrogen-free [¹³C,¹⁵N₂]-Urea of >99% isotopic purity.
- **Dose Calculation:** A typical dose for a 70 kg human subject is 50-100 mg. The dose should be calculated based on body weight (e.g., 1.0 mg/kg).
- **Reconstitution:** Reconstitute the lyophilized tracer in sterile saline (0.9% NaCl) to a final concentration of 10 mg/mL. Ensure complete dissolution.

- Administration: Administer the calculated dose as a single intravenous bolus over 1-2 minutes through the dedicated infusion line.
- Record Time: Record the exact time at the midpoint of the bolus injection. This is the starting point ($t=0$) for all subsequent pharmacokinetic calculations.

Protocol 3: Post-Infusion Plasma Sample Collection

Rationale: A well-designed sampling schedule is crucial for accurately capturing the plasma decay curve. Frequent early sampling captures the initial distribution phase, while later samples define the elimination phase, which is critical for clearance calculations.

- Sampling Times: Collect 3 mL blood samples at the following time points post-injection: 2, 5, 10, 20, 30, 60, 90, 120, and 180 minutes.
- Collection and Handling: Use the same collection tubes (lithium heparin or EDTA) and handling procedure as described in Protocol 1 for each time point.
- Catheter Maintenance: After each sample draw, flush the sampling catheter with a small volume of sterile saline to prevent clotting and ensure patency.
- Storage: Process all samples promptly and store the resulting plasma aliquots at -80°C.

Protocol 4: Sample Preparation and LC-MS/MS Analysis

Rationale: Protein precipitation is a simple and effective method to remove large proteins that can interfere with LC-MS/MS analysis.^[11] Using a stable isotope-labeled internal standard that is different from the analyte tracer (e.g., [¹⁵N₂]-Urea) corrects for variability in sample processing and instrument response.

- Reagents:
 - Acetonitrile (ACN), LC-MS grade.
 - [¹⁵N₂]-Urea (Internal Standard, IS). Prepare a stock solution in water.
- Sample Preparation: a. Thaw plasma samples on ice. b. In a 1.5 mL microcentrifuge tube, add 50 μ L of plasma. c. Add 10 μ L of the [¹⁵N₂]-Urea internal standard working solution. d.

Add 200 μ L of ice-cold acetonitrile to precipitate proteins. e. Vortex vigorously for 30 seconds. f. Incubate at -20°C for 20 minutes to enhance precipitation. g. Centrifuge at 14,000 \times g for 10 minutes at 4°C. h. Carefully transfer 150 μ L of the supernatant to an LC-MS autosampler vial.

- LC-MS/MS Conditions (Example):
 - LC System: Standard HPLC or UPLC system.
 - Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for good retention of the polar urea molecule.[\[6\]](#)
 - Mobile Phase A: Water with 0.1% Formic Acid.
 - Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
 - Gradient: Isocratic or a shallow gradient (e.g., 90% B for 3-4 minutes).
 - Mass Spectrometer: Triple quadrupole mass spectrometer.
 - Ionization: Electrospray Ionization (ESI), positive mode.
 - MRM Transitions:
 - Endogenous Urea:m/z 61.1 \rightarrow 44.1
 - [$^{13}\text{C},^{15}\text{N}_2$]-Urea (Tracer):m/z 64.1 \rightarrow 46.1
 - [$^{15}\text{N}_2$]-Urea (IS):m/z 63.1 \rightarrow 45.1
- Calibration Curve: Prepare a calibration curve by spiking known concentrations of [$^{13}\text{C},^{15}\text{N}_2$]-Urea into baseline (t=0) plasma and processing alongside the study samples.

Data Analysis and GFR Calculation

- Quantification: Determine the concentration of [$^{13}\text{C},^{15}\text{N}_2$]-Urea in each plasma sample using the calibration curve. The concentration is calculated from the peak area ratio of the analyte to the internal standard.

- Pharmacokinetic Analysis: Plot the plasma concentration of $[^{13}\text{C},^{15}\text{N}_2]\text{-Urea}$ versus time on a semi-logarithmic scale.
- Area Under the Curve (AUC): Calculate the AUC from time zero to infinity ($\text{AUC}_{0-\infty}$) using the linear-log trapezoidal rule.
- Clearance Calculation: The plasma clearance (Cl) is calculated using the following formula:

$$\text{Cl (mL/min)} = \text{Dose} / \text{AUC}_{0-\infty}$$

Where:

- Dose is the exact amount of $[^{13}\text{C},^{15}\text{N}_2]\text{-Urea}$ administered (in mg).
- $\text{AUC}_{0-\infty}$ is the area under the plasma concentration-time curve (in $\text{mg}\cdot\text{min}/\text{mL}$).
- GFR Estimation: The calculated clearance (Cl) of $[^{13}\text{C},^{15}\text{N}_2]\text{-Urea}$ is the subject's GFR. The value is typically normalized to body surface area (BSA) and expressed as $\text{mL}/\text{min}/1.73 \text{ m}^2$.

Method Performance and Comparison

This stable isotope dilution method demonstrates excellent agreement with gold-standard GFR measurement techniques like inulin clearance.

Parameter	[¹³ C, ¹⁵ N ₂]-Urea LC-MS/MS Method	Inulin Clearance (Gold Standard)	Creatinine-based eGFR (CKD-EPI)
Principle	Isotope dilution plasma clearance	Constant infusion urinary clearance	Endogenous marker estimation
Invasiveness	Minimally invasive (IV bolus, blood draws)	Invasive (IV infusion, bladder catheterization)	Minimally invasive (single blood draw)
Accuracy	High, good agreement with inulin[7][12]	Very High (Reference Method)	Moderate, subject to non-renal factors[1]
Precision	High (CV < 5%)	High	Moderate
Subject Burden	Moderate (2-3 hours)	High (3-4 hours, catheterization)	Low
Application	Clinical research, drug development, precise GFR monitoring	Primarily research	Routine clinical screening and monitoring[13]

Data compiled from literature sources indicating strong correlations between urea tracer methods and reference standards.[7][12]

Conclusion

The use of [¹³C, ¹⁵N₂]-Urea coupled with LC-MS/MS analysis provides a safe, robust, and highly accurate method for the non-invasive determination of GFR. It overcomes many limitations of creatinine-based estimations and offers a practical alternative to cumbersome reference methods like inulin clearance. This protocol is particularly well-suited for clinical research and drug development settings where precise and reliable renal function data are paramount.

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